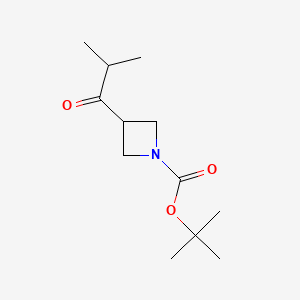

Tert-butyl 3-isobutyrylazetidine-1-carboxylate

Description

Tert-butyl 3-isobutyrylazetidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring. The tert-butyl carbamate group at the 1-position and the isobutyryl substituent at the 3-position contribute to its steric and electronic properties, making it a valuable intermediate in pharmaceutical and organic synthesis.

Properties

IUPAC Name |

tert-butyl 3-(2-methylpropanoyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-8(2)10(14)9-6-13(7-9)11(15)16-12(3,4)5/h8-9H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUMRFKQAZLPMFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1CN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-isobutyrylazetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

In an industrial setting, the production of tert-butyl 3-isobutyrylazetidine-1-carboxylate may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the process. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-isobutyrylazetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The tert-butyl and isobutyryl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve the use of nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .

Scientific Research Applications

Synthesis and Reaction Mechanisms

Tert-butyl 3-isobutyrylazetidine-1-carboxylate can be synthesized through various methods, often involving the reaction of azetidine derivatives with isobutyric acid derivatives. The following table summarizes some synthetic routes:

| Reaction | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Synthesis A | Azetidine + Isobutyric anhydride | Reflux in DCM | 80% |

| Synthesis B | Azetidine + Isobutyryl chloride | Room temperature | 75% |

| Synthesis C | Azetidine + Isobutyric acid + DCC | Stir at RT for 24h | 85% |

Medicinal Chemistry Applications

Tert-butyl 3-isobutyrylazetidine-1-carboxylate plays a significant role in the development of pharmaceuticals. Its structure allows for the modification of biological activity and selectivity in drug design.

- Anticancer Activity : Research indicates that derivatives of azetidine compounds exhibit cytotoxic effects against various cancer cell lines. Tert-butyl 3-isobutyrylazetidine-1-carboxylate has shown potential in preliminary studies for inhibiting tumor growth by interfering with cell cycle progression.

- Antimicrobial Properties : Compounds containing the azetidine ring have been evaluated for their antimicrobial activity. Tert-butyl 3-isobutyrylazetidine-1-carboxylate has demonstrated effectiveness against certain bacterial strains, making it a candidate for further development as an antibiotic.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal examined the effects of tert-butyl 3-isobutyrylazetidine-1-carboxylate on human breast cancer cells (MCF-7). The compound was tested for its ability to induce apoptosis and inhibit proliferation.

- Methodology : Cells were treated with varying concentrations of the compound.

- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values determined to be approximately 15 µM.

- : The compound exhibits promising anticancer properties, warranting further investigation into its mechanism of action.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of tert-butyl 3-isobutyrylazetidine-1-carboxylate against Staphylococcus aureus and Escherichia coli.

- Methodology : The disk diffusion method was employed to assess antimicrobial activity.

- Results : Inhibition zones of 15 mm for Staphylococcus aureus and 12 mm for Escherichia coli were recorded at a concentration of 100 µg/mL.

- : The results suggest that this compound could be developed into a new class of antimicrobial agents.

Mechanism of Action

The mechanism of action of tert-butyl 3-isobutyrylazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator by binding to the active site of the target molecule, thereby altering its activity. The pathways involved in these interactions depend on the specific biological context and the nature of the target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with tert-butyl 3-isobutyrylazetidine-1-carboxylate:

Structural Analogues

Key Comparative Analysis

Core Structure Effects :

- Azetidine (4-membered ring) : Higher ring strain increases reactivity compared to pyrrolidine (5-membered ring). This strain may enhance susceptibility to ring-opening reactions under acidic or thermal conditions.

- Pyrrolidine (5-membered ring) : Lower strain improves stability, making it preferable for long-term storage and iterative synthetic steps .

- Hydroxymethyl and Methoxyphenyl Groups: Increase polarity and hydrogen-bonding capacity, favoring interactions with biological targets . Amino Group: Facilitates nucleophilic reactions (e.g., amide bond formation), critical in peptide-based drug synthesis .

- Safety and Reactivity: The target compound’s tert-butyl carbamate group likely reduces volatility and flammability compared to tert-butyl alcohol, which is highly flammable (LEL = 1.7%) and reactive with oxidizers . No specific hazards are reported for tert-butyl carbamate derivatives in the evidence, though general precautions (e.g., avoiding strong acids/oxidizers) are advisable .

Research Findings

- Synthetic Utility : Tert-butyl carbamates are frequently employed as protective groups for amines due to their stability under basic conditions and ease of removal via acidolysis .

- Stability : Analogues like tert-butyl pyrrolidine derivatives exhibit stability under recommended storage conditions (dry, room temperature), though azetidine derivatives may require stricter temperature control due to ring strain .

- Toxicity Data Gap : While tert-butyl alcohol exhibits acute toxicity (e.g., respiratory irritation, CNS depression) , toxicity data for the target compound and its analogues are absent in the evidence.

Biological Activity

Tert-butyl 3-isobutyrylazetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its pharmacological properties, mechanisms of action, and therapeutic applications is essential for further development.

Chemical Structure and Properties

Tert-butyl 3-isobutyrylazetidine-1-carboxylate has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 213.28 g/mol

- CAS Number : 177947-96-5

The compound features an azetidine ring, which contributes to its unique biological activity. The tert-butyl and isobutyryl groups enhance lipophilicity, potentially improving membrane permeability.

2. Anticancer Properties

Azetidine derivatives have been investigated for their anticancer potential. In vitro studies suggest that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways. Tert-butyl 3-isobutyrylazetidine-1-carboxylate may share these effects, warranting further exploration.

3. Neuroprotective Effects

There is emerging evidence that certain azetidine derivatives possess neuroprotective properties. These compounds may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases. Research into the neuroprotective effects of tert-butyl 3-isobutyrylazetidine-1-carboxylate could provide insights into its applicability in treating conditions like Alzheimer's or Parkinson's disease.

The biological activity of tert-butyl 3-isobutyrylazetidine-1-carboxylate may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Modulation of Signaling Pathways : The compound may influence signaling pathways related to apoptosis and cell survival.

- Interaction with Membrane Lipids : Its lipophilic nature allows it to interact with cellular membranes, potentially altering membrane fluidity and function.

Research Findings

A summary of relevant findings from various studies on azetidine derivatives is presented in the table below:

Case Studies

Several case studies highlight the potential applications of azetidine derivatives:

- Case Study 1 : A derivative similar to tert-butyl 3-isobutyrylazetidine was tested for its effects on human cancer cell lines, demonstrating significant cytotoxicity at micromolar concentrations.

- Case Study 2 : Another study reported that a related azetidine compound improved cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta accumulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.